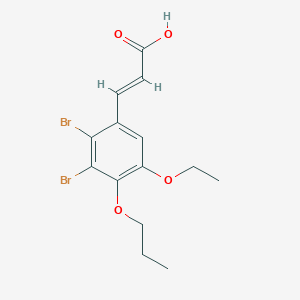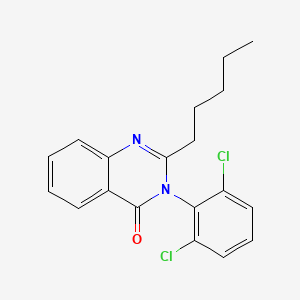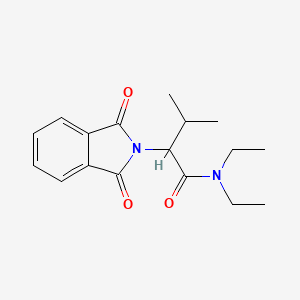![molecular formula C24H34N4O2 B10873677 11-ethyl-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873677.png)
11-ethyl-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-ethyl-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-ethyl-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products. The reaction typically involves the use of silica-supported fluoroboric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of continuous flow reactors can also be considered to enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in binding to specific receptors in the central nervous system. This makes it a candidate for further research in neuropharmacology.
Medicine
Medicinally, derivatives of this compound have been investigated for their anxiolytic and antioxidant properties . They have shown potential in preclinical studies for the treatment of anxiety disorders and oxidative stress-related conditions.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 11-ethyl-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It is believed to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quetiapine: Another dibenzo[b,e][1,4]diazepine derivative used as an antipsychotic agent.
Clozapine: A well-known antipsychotic with a similar core structure.
Loxapine: Another antipsychotic with structural similarities.
Uniqueness
What sets 11-ethyl-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern, which may confer unique pharmacological properties not seen in other related compounds.
Eigenschaften
Molekularformel |
C24H34N4O2 |
|---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
6-ethyl-9,9-dimethyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H34N4O2/c1-5-19-23-18(14-24(2,3)15-21(23)29)25-17-8-6-7-9-20(17)28(19)16-22(30)27-12-10-26(4)11-13-27/h6-9,19,25H,5,10-16H2,1-4H3 |
InChI-Schlüssel |
FPHNUPHAQKHGJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873600.png)

![(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873608.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873612.png)

![6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873628.png)
![Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate](/img/structure/B10873632.png)
![4-chloro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10873639.png)
![18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile](/img/structure/B10873641.png)
![Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10873648.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B10873654.png)

![12-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10873668.png)
![3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine](/img/structure/B10873674.png)
